molecular formula C15H14BrNO3S B2759162 4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide CAS No. 1798459-29-6

4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide

Cat. No.: B2759162
CAS No.: 1798459-29-6
M. Wt: 368.25
InChI Key: RNMHYJUAPBQAQD-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS 1798459-29-6) is a high-purity synthetic compound with a molecular formula of C15H14BrNO3S and a molecular weight of 368.25 g/mol . This small molecule features a benzofuran moiety linked to a brominated thiophene carboxamide, a structural class known for its significant potential in medicinal chemistry and neuroscience research . Benzofuran and thiophene-2-carboxamide derivatives are recognized as crucial scaffolds for developing novel pharmacological tools, particularly as modulators of Amyloid-beta (Aβ42) aggregation . The planar, bicyclic aromatic structure of these derivatives allows them to interact with and modulate the misfolding and aggregation pathway of Aβ42, a key pathological feature of Alzheimer's disease . This makes the compound highly valuable for investigating the amyloid cascade hypothesis and for developing novel diagnostics and therapeutics for neurodegenerative disorders . Furthermore, structurally related benzofuran derivatives are extensively explored in oncology research for their promising anti-cancer properties against various cell lines, highlighting the broad research utility of this chemical class . This product is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for personal use. Researchers can access comprehensive analytical data, including InChI Key (RNMHYJUAPBQAQD-UHFFFAOYSA-N) and canonical SMILES, to support their experimental work .

Properties

IUPAC Name

4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-11-6-14(21-8-11)15(19)17-7-12(18)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-6,8,12,18H,3-4,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMHYJUAPBQAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • The pyridine substituent in 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide enhances antibacterial efficacy against resistant strains (e.g., Salmonella enterica, E. coli), likely due to improved target binding .
  • The dichlorobenzyl-thiazole group in compound 6d shifts activity toward anticancer effects, demonstrating how heterocyclic substituents can redirect biological targeting .
  • The dihydrobenzofuran-hydroxyethyl chain in the target compound may confer metabolic stability compared to simpler alkyl or aryl groups, though direct activity data remain hypothetical .

Synthetic Methodologies

  • Carboxamide derivatives are commonly synthesized via acid-amine coupling (e.g., using TiCl₄/pyridine for 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) .
  • Suzuki-Miyaura cross-coupling enables diversification of brominated intermediates with aryl boronic acids, a strategy applicable to the target compound for introducing the dihydrobenzofuran moiety .

Role of Halogenation

  • Bromine at C4/C5 in thiophene or benzene rings (e.g., in 6d and the target compound) improves electrophilic reactivity and may enhance interactions with hydrophobic enzyme pockets .

Research Findings and Implications

Pharmacokinetic Optimization

  • The dihydrobenzofuran moiety in the target compound may reduce oxidative metabolism compared to furan or simple aryl groups, prolonging half-life .
  • The hydroxyethyl chain could improve aqueous solubility, addressing a common limitation of highly lipophilic thiophene derivatives .

Q & A

Q. Table 1: Optimization of Critical Reaction Steps

StepConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 0°C → RT, 12h78>95%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8h6590%
AmidationEDC, HOBt, DCM, RT, 24h82>98%

Key Considerations:

  • Solvent polarity (DMF for bromination vs. DME for coupling) impacts reaction efficiency.
  • Palladium catalyst loading (1-2 mol%) balances cost and yield .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., bromine at C4 of thiophene, dihydrobenzofuran protons at δ 3.5–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₁₅BrN₂O₃S requires [M+H]⁺ = 401.9972) .
  • HPLC-PDA: Assess purity (>98% for biological assays) .

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityAssignment
Thiophene C3-H7.25SingletConfirms bromine at C4
Dihydrobenzofuran O-CH₂4.10Doublet2,3-dihydro ring
Hydroxyethyl -OH2.80BroadHydrogen bonding

Advanced: What strategies are employed to evaluate its bioactivity against neurodegenerative targets?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) using Ellman’s method .
    • Cellular Uptake: Fluorescence tagging (e.g., BODIPY conjugate) to track blood-brain barrier (BBB) permeability in MDCK-MDR1 cells .
  • In Vivo Models: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze .

Key Finding:
In a 2024 study, the compound showed IC₅₀ = 12 nM against AChE but limited BBB penetration (Papp = 2.1 × 10⁻⁶ cm/s), prompting structural modifications .

Advanced: How do substitutions on the dihydrobenzofuran ring affect structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at C5 of benzofuran increases metabolic stability but reduces AChE binding affinity by 40% .
  • Hydrophobic Substituents: Methyl groups enhance logP (from 2.1 to 3.4), improving membrane permeability but increasing hepatotoxicity risk .

Q. Table 3: SAR of Dihydrobenzofuran Modifications

Substituent (Position)AChE IC₅₀ (nM)logPBBB Permeability (Papp)
-H122.12.1 × 10⁻⁶
-F (C5)202.33.0 × 10⁻⁶
-CH₃ (C7)153.45.5 × 10⁻⁶

Basic: How are solubility challenges addressed in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to ≤0.1% DMSO in assay buffers .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance aqueous dispersion (5-fold solubility increase) .

Advanced: What methodologies identify metabolic instability in hepatic microsomes?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling: Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion (t₁/₂ = 28 min) .
  • CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Advanced: How does stereochemistry at the hydroxyethyl group influence target binding?

Methodological Answer:

  • Chiral Separation: Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) .
  • Docking Simulations: (R)-enantiomer forms a hydrogen bond with AChE Ser203 (ΔG = -9.8 kcal/mol), while (S)-enantiomer shows no binding .

Basic-to-Advanced: What scale-up challenges arise during multi-gram synthesis?

Methodological Answer:

  • Exothermic Bromination: Use jacketed reactors with controlled cooling (0°C ± 2°C) to prevent side reactions (e.g., dibromination) .
  • Catalyst Removal: Employ scavenger resins (e.g., QuadraPure™) to reduce Pd content to <10 ppm .

Advanced: How are contradictory results between computational docking and empirical bioassays resolved?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess binding pocket flexibility; AChE shows induced-fit adaptation not modeled in docking .
  • Alanine Scanning Mutagenesis: Confirm critical residues (e.g., Trp86 mutation reduces binding by 90%) .

Advanced: What strategies validate target engagement in complex biological matrices?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Heat shock (45°C, 3 min) stabilizes AChE-compound complexes, detected via Western blot .
  • Photoaffinity Labeling: Incorporate a diazirine moiety to crosslink with targets, followed by pull-down and LC-MS/MS identification .

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